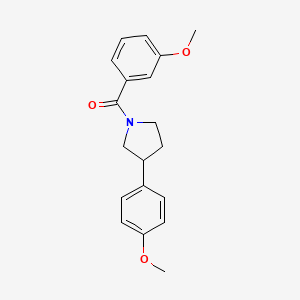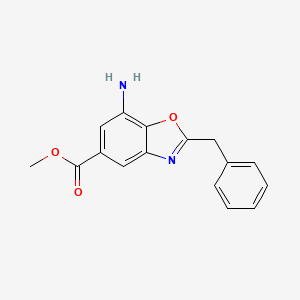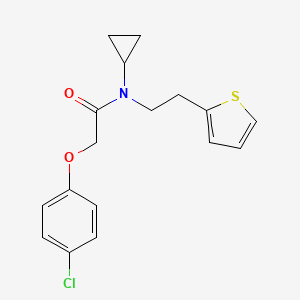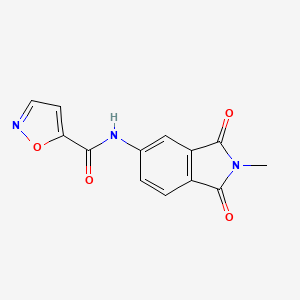
(3-Methoxyphenyl)(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(3-Methoxyphenyl)(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone” is a compound that belongs to the class of phenyl(pyrrolidin-1-yl)methanone derivatives . It has exhibited notable bioactivity, which has resulted in extensive investigation .
Synthesis Analysis
The synthesis of this compound involves a mixture of 3-hydroxy-4-methoxybenzoic acid, pyrrolidine, 2-(7-azabenzotriazol-1-yl)-N,N,N’,N’,N’-tetramethyluronium hexafluorophosphate (HATU), and N,N-diisopropylethylamine. This mixture is dissolved in N,N-dimethylformamide and stirred for 4 hours at 40°C until the reaction is completed .Chemical Reactions Analysis
The compound is part of the phenyl(pyrrolidin-1-yl)methanone derivatives, which have shown notable bioactivity . The pyrrolidine ring is a nitrogen heterocycle used widely by medicinal chemists to obtain compounds for the treatment of human diseases .Physical And Chemical Properties Analysis
The compound has a monoclinic crystal structure with a formula of C12H15NO3. The parameters are: a = 6.7230(2)Å, b = 11.1182(3)Å, c = 14.4996(5)Å, β = 94.8870(10)° . The target product was obtained as a white solid .Scientific Research Applications
Antimicrobial Activity
The compound has been studied for its potential in inhibiting microbial growth. In one study, it was used at various concentrations to observe its effect on cell development overnight .
Anti-inflammatory Properties
Research indicates that derivatives of this compound may have anti-inflammatory effects. For instance, one derivative was found to reduce the production of nitric oxide (NO) and hydrogen peroxide (H2O2), which are associated with inflammation .
Molecular Docking and Therapeutic Activity
The compound has been utilized in molecular docking studies to evaluate its interaction with target proteins, which is crucial for determining its therapeutic potential .
Synthesis of Bioactive Compounds
It serves as a precursor in the synthesis of potentially bioactive compounds, as demonstrated in a methodology applied for the unique preparation of a compound with moderate yield due to the retro-Michael reaction .
Crystallography and Structural Analysis
The crystal structure of derivatives of this compound has been elucidated, contributing to the understanding of its physical and chemical properties .
Pharmacokinetic Profiling
Derivatives of this compound have been analyzed for their pharmacokinetic profiles, which is essential for understanding their metabolism and distribution within the body .
Future Directions
The pyrrolidine ring, a key component of this compound, is a versatile scaffold for novel biologically active compounds. It allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring . This suggests that there is potential for the design of new pyrrolidine compounds with different biological profiles in the future .
properties
IUPAC Name |
(3-methoxyphenyl)-[3-(4-methoxyphenyl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-22-17-8-6-14(7-9-17)16-10-11-20(13-16)19(21)15-4-3-5-18(12-15)23-2/h3-9,12,16H,10-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUZLXLYLNUNEGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCN(C2)C(=O)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methoxyphenyl)(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic Acid](/img/structure/B2951958.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2951959.png)
![methyl 4-{[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B2951960.png)
![ethyl {2-[1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate](/img/structure/B2951961.png)




![methyl 3-(benzo[d]thiazol-2-yl)-2-isobutyramido-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2951973.png)
![3-Methyl-2-(pyridin-3-ylmethylsulfanyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2951974.png)
![2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]ethyl 4-fluorobenzoate](/img/structure/B2951975.png)
![methyl 4-(((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)methyl)benzoate](/img/no-structure.png)
![N-(3-methoxypropyl)-3-[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2951977.png)
